2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide
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Overview
Description
2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a naphthalenyloxy group and a triazolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide typically involves the following steps:
Formation of 2-naphthalenyloxyacetic acid: This can be achieved by reacting 2-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to 2-naphthalenyloxyacetyl chloride: The 2-naphthalenyloxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Formation of this compound: The final step involves reacting the 2-naphthalenyloxyacetyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The naphthalenyloxy group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide involves its interaction with specific molecular targets. The naphthalenyloxy group can intercalate into DNA, disrupting its function, while the triazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-naphthoxyacetic acid: A related compound with a similar naphthalenyloxy group but lacking the triazole moiety.
4-amino-1,2,4-triazole: A simpler triazole derivative without the naphthalenyloxy group.
Uniqueness
2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide is unique due to the combination of the naphthalenyloxy and triazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(1,2,4-triazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-14(17-18-9-15-16-10-18)8-20-13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAOBDLLGFXGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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